molecular formula C19H23NO5 B13352274 N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine oxalate

N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine oxalate

Cat. No.: B13352274
M. Wt: 345.4 g/mol
InChI Key: ACTXRVFFPMIYAW-UHFFFAOYSA-N
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Description

N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine oxalate is a chemical compound with the molecular formula C17H21NO. It is known for its applications in various scientific research fields, particularly in chemistry and pharmacology. This compound is often used as a building block in organic synthesis and has potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine oxalate typically involves the reaction of N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process may involve the use of solvents such as ethanol or methanol and requires careful monitoring of temperature and pH levels .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to verify the compound’s purity and structure .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine oxalate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as a selective inhibitor of the pre-synaptic noradrenaline transporter, which plays a crucial role in neurotransmitter regulation. This inhibition leads to increased levels of noradrenaline in the synaptic cleft, enhancing neurotransmission .

Comparison with Similar Compounds

Similar Compounds

    Atomoxetine: A norepinephrine reuptake inhibitor used in the treatment of attention deficit hyperactivity disorder (ADHD).

    Fluoxetine: An antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI).

    N-Methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine hydrochloride: A related compound with similar chemical properties.

Uniqueness

N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine oxalate is unique due to its specific molecular structure, which allows it to interact selectively with the noradrenaline transporter. This selectivity makes it a valuable compound for research in neuropharmacology and related fields .

Properties

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;oxalic acid

InChI

InChI=1S/C17H21NO.C2H2O4/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;3-1(4)2(5)6/h3-11,17-18H,12-13H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

ACTXRVFFPMIYAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

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